[(E)-2-(2-Fluoropyridin-4-yl)ethenyl]dimethylamine
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Overview
Description
[(E)-2-(2-Fluoropyridin-4-yl)ethenyl]dimethylamine is a chemical compound with the molecular formula C9H11FN2 and a molecular weight of 166.2 g/mol . This compound is characterized by the presence of a fluoropyridine moiety and a dimethylamine group, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-2-(2-Fluoropyridin-4-yl)ethenyl]dimethylamine typically involves the reaction of 2-fluoropyridine with dimethylamine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the dimethylamine, followed by the addition of 2-fluoropyridine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
[(E)-2-(2-Fluoropyridin-4-yl)ethenyl]dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
[(E)-2-(2-Fluoropyridin-4-yl)ethenyl]dimethylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.
Medicine: Explored for its role in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of [(E)-2-(2-Fluoropyridin-4-yl)ethenyl]dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety enhances the compound’s binding affinity and selectivity, while the dimethylamine group can modulate its pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler analog with similar reactivity but lacking the dimethylamine group.
4-Fluoropyridine: Another analog with the fluorine atom at a different position on the pyridine ring.
N,N-Dimethyl-2-fluoroethenamine: A compound with a similar structure but without the pyridine ring.
Uniqueness
[(E)-2-(2-Fluoropyridin-4-yl)ethenyl]dimethylamine is unique due to the combination of the fluoropyridine moiety and the dimethylamine group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(E)-2-(2-fluoropyridin-4-yl)-N,N-dimethylethenamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2/c1-12(2)6-4-8-3-5-11-9(10)7-8/h3-7H,1-2H3/b6-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZJORIBKMIPLR-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=CC(=NC=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=CC(=NC=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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